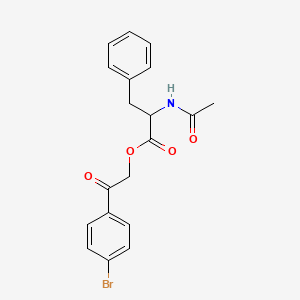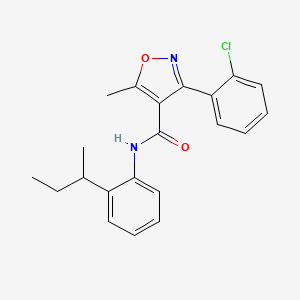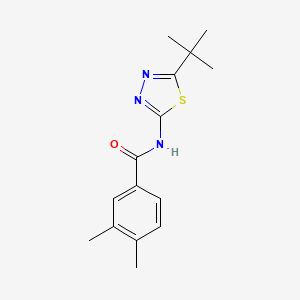![molecular formula C17H18FN3O4S B3976717 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3976717.png)
1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine, also known as FNPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FNPP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is not fully understood, but it is believed to exert its effects by modulating various signaling pathways involved in inflammation, pain, and cancer. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cancer progression.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has also been shown to induce cell death and inhibit tumor growth in breast cancer models. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has several advantages for lab experiments, including its potent pharmacological effects, relatively low toxicity, and ease of synthesis. However, 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Future Directions
For research on 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine include further investigation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its efficacy in human clinical trials. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has the potential to be developed into a novel therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Scientific Research Applications
1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has also been investigated for its anticancer properties, particularly in breast cancer, where it has been shown to induce cell death and inhibit tumor growth. 1-(2-fluorophenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methyl-3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-13-6-7-14(12-17(13)21(22)23)26(24,25)20-10-8-19(9-11-20)16-5-3-2-4-15(16)18/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCFMFLOUJHDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-4-methoxy-3-{[(4-methoxyphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3976635.png)

![2-nitro-N-(1-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3976651.png)
![3-{[(4-bromophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B3976655.png)
![N-[4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3976663.png)
![4-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3976668.png)




![N~1~-(sec-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3976733.png)

![5-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3976760.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3976767.png)